3-Chloro-5-methoxyphenylhydrazine hydrochloride
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Overview
Description
3-Chloro-5-methoxyphenylhydrazine hydrochloride is an organic compound with the molecular formula C7H10Cl2N2O. It is a derivative of phenylhydrazine, characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring. This compound is commonly used as a building block in organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxyphenylhydrazine hydrochloride typically involves the reaction of 3-chloro-5-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. The final product is obtained through a series of purification steps, including filtration, washing, and drying .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxyphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
3-Chloro-5-methoxyphenylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxyphenylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modification of protein function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxyphenylhydrazine hydrochloride
- 3-Chloro-2-methoxyphenylhydrazine hydrochloride
- 3-Chloro-5-ethoxyphenylhydrazine hydrochloride
Uniqueness
3-Chloro-5-methoxyphenylhydrazine hydrochloride is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C7H10Cl2N2O |
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Molecular Weight |
209.07 g/mol |
IUPAC Name |
(3-chloro-5-methoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-11-7-3-5(8)2-6(4-7)10-9;/h2-4,10H,9H2,1H3;1H |
InChI Key |
JWGIVMXLOMPTHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NN)Cl.Cl |
Origin of Product |
United States |
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